molecular formula C12H14Cl2N2O B2749389 2-Chloro-N-[1-(5-chloropyridin-2-yl)-2-cyclopropylethyl]acetamide CAS No. 2411255-16-6

2-Chloro-N-[1-(5-chloropyridin-2-yl)-2-cyclopropylethyl]acetamide

Cat. No.: B2749389
CAS No.: 2411255-16-6
M. Wt: 273.16
InChI Key: GMXCFZVUMCAFBB-UHFFFAOYSA-N
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Description

“2-Chloro-N-[1-(5-chloropyridin-2-yl)-2-cyclopropylethyl]acetamide” is a chemical compound with the molecular formula C7H6Cl2N2O and a molecular weight of 205.04 . It is used for proteomics research .


Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the synthesis of chlorantraniliprole, a related compound, involves two novel, efficient, and one-pot methods . The first scheme starts from 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, a key raw material . The second scheme uses a novel variant of anthranilic acid to get Chlorantraniliprole .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H6Cl2N2O/c8-3-7(12)11-6-2-1-5(9)4-10-6/h1-2,4H,3H2,(H,10,11,12) .


Physical and Chemical Properties Analysis

This compound is a powder that should be stored at room temperature . Its melting point is between 135-139 degrees Celsius .

Mechanism of Action

While the specific mechanism of action for “2-Chloro-N-[1-(5-chloropyridin-2-yl)-2-cyclopropylethyl]acetamide” is not explicitly stated, related compounds like chlorantraniliprole act as insecticides by selectively activating ryanodine receptors .

Safety and Hazards

The compound is potentially hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is also toxic by ingestion, inhalation, and skin contact .

Properties

IUPAC Name

2-chloro-N-[1-(5-chloropyridin-2-yl)-2-cyclopropylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O/c13-6-12(17)16-11(5-8-1-2-8)10-4-3-9(14)7-15-10/h3-4,7-8,11H,1-2,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXCFZVUMCAFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(C2=NC=C(C=C2)Cl)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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